1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activities
Triazole derivatives, including compounds similar to 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, are synthesized through various routes, offering a broad spectrum of biological activities. These activities span from pharmaceutical applications to material science, demonstrating the compound's versatility. Notably, the Huisgen 1,3-dipolar cycloaddition, also known as the click chemistry reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the role of copper(I) catalysis in achieving regioselective synthesis (Kaushik et al., 2019).
Pharmacological and Therapeutic Potential
1,2,3-Triazoles are investigated for their pharmacological benefits, including antimicrobial, anticancer, and anti-inflammatory properties, among others. Their structural versatility allows for the exploration of novel therapeutic agents, with some derivatives undergoing clinical studies for potential use in treating various diseases (Ferreira et al., 2013).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, or receptor proteins, and their role is typically to modulate a biological process or pathway.
Mode of Action
The compound’s interaction with its targets could involve binding to a specific site on the target molecule, leading to an alteration in its function. This could result in the inhibition or activation of the target, depending on the nature of the compound and the target itself .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, the result could be a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more stable and effective at specific pH levels or temperatures .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)17(20-21-22)18(23)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWAVEOGNKRDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.